![molecular formula C7H5BrN2S B13728720 4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)
4-Bromo-7-methylisothiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines It is characterized by a fused ring structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylisothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-aminopyridine with methyl isothiocyanate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-methylisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
4-Bromo-7-methylisothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-methylisothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interact with cellular receptors, leading to changes in signal transduction pathways that affect cell growth and proliferation .
Comparaison Avec Des Composés Similaires
- 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
- 4-Bromo-7-methyl-2,1,3-benzothiadiazole
- 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Comparison: While these compounds share structural similarities with 4-Bromo-7-methylisothiazolo[4,5-c]pyridine, they differ in their chemical properties and applications. For example, 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is known for its use in organic electronics, whereas this compound is more commonly studied for its biological activities .
Propriétés
Formule moléculaire |
C7H5BrN2S |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
4-bromo-7-methyl-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3 |
Clé InChI |
GAMVKTLGAGLFCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C2=C1SN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


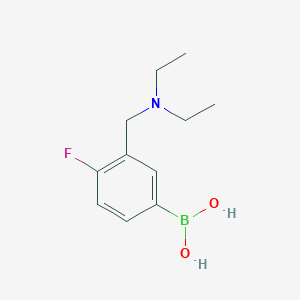
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
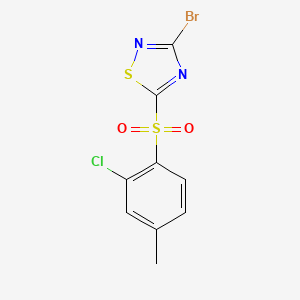
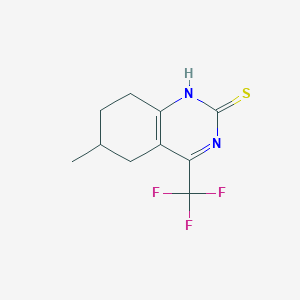
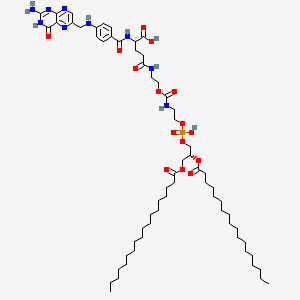
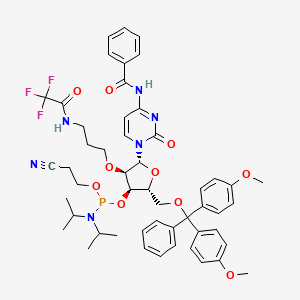
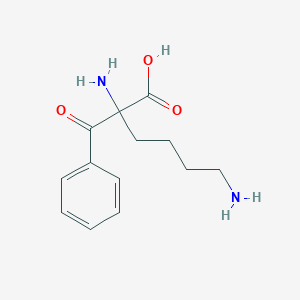
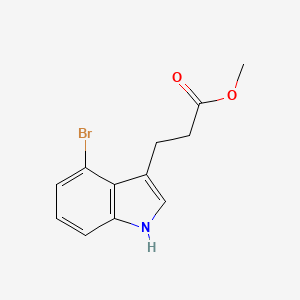
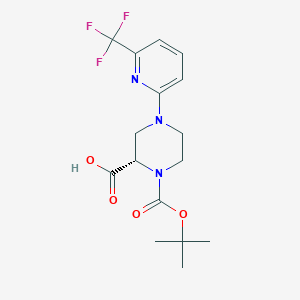
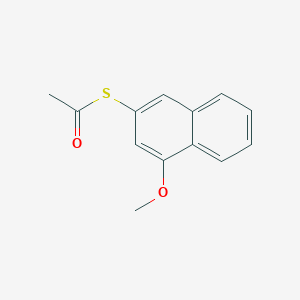
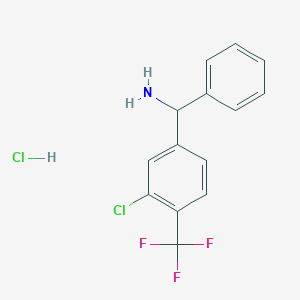
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
